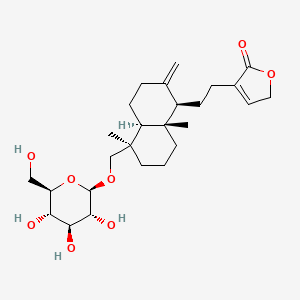

Neoandrographolide

Description

This compound has been reported in Andrographis paniculata, Potamogeton natans, and Tabernaemontana corymbosa with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure in first source; isolated from Andrographis paniculata

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYRQKJYWQXHG-RDNQFMDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904895 | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27215-14-1 | |

| Record name | Neoandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27215-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Excellence: A Technical Guide to the Purification of Neoandrographolide from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of neoandrographolide, a bioactive diterpenoid lactone, from its primary plant source, Andrographis paniculata. This document outlines various extraction and purification strategies, presents comparative quantitative data, and offers detailed experimental protocols to assist researchers in obtaining high-purity this compound for further study and drug development.

Introduction to this compound

This compound is one of the principal bioactive constituents of Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine across Asia.[1][2] Alongside andrographolide, it contributes significantly to the plant's therapeutic properties, which include anti-inflammatory, antiviral, and hepatoprotective effects.[2][3] The complex chemical structure of this compound necessitates robust and efficient isolation and purification protocols to yield a product of sufficient purity for pharmacological and clinical investigations.

Extraction of this compound from Andrographis paniculata

The initial step in isolating this compound involves its extraction from the dried plant material, typically the leaves or the whole plant.[4][5] The choice of extraction method and solvent system is critical and significantly impacts the yield and initial purity of the crude extract.

Common Extraction Techniques

Several techniques are employed for the extraction of diterpenoids from A. paniculata, each with its own set of advantages and disadvantages in terms of efficiency, solvent consumption, and scalability.

-

Soxhlet Extraction: A classical and exhaustive extraction method that ensures a high yield of extracted compounds.[6][7] Methanol has been identified as a highly effective solvent for Soxhlet extraction of andrographolides.[6][8]

-

Maceration: A simple and scalable technique involving soaking the plant material in a solvent. Cold maceration with a mixture of dichloromethane and methanol (1:1) has been reported for the extraction of andrographolides.[9]

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[10][11]

-

Microwave-Assisted Solvent Extraction (MASE): MASE employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.[2][11]

Solvent Selection

The polarity of the solvent plays a crucial role in the selective extraction of this compound. Polar solvents are generally more effective in extracting diterpenoid lactones.

-

Methanol and Ethanol: These are the most commonly used solvents due to their high polarity and ability to dissolve andrographolides effectively.[6][12] Methanol has often been cited as the most suitable solvent for achieving high yields.[6][8]

-

Hydroalcoholic Solutions: Mixtures of ethanol or methanol with water (e.g., 50-75% ethanol) have been shown to be effective, with some studies indicating that a 50% ethanol solution can provide a higher yield in ultrasound-assisted extraction compared to pure ethanol.[11][13]

-

Other Solvents: Acetone, chloroform, and ethyl acetate have also been used, but generally result in lower extraction yields of andrographolides compared to methanol and ethanol.[6][14]

Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds, including chlorophyll, other diterpenoids like andrographolide, flavonoids, and polyphenols.[4][10] A multi-step purification process is therefore necessary to isolate this compound to a high degree of purity.

Preliminary Purification

-

Solvent Partitioning: Liquid-liquid extraction can be used to perform an initial fractionation of the crude extract. For instance, a methanolic extract can be partitioned between ethyl acetate and water to separate compounds based on their polarity.[5]

-

Decolorization: Activated charcoal is often used to remove pigments like chlorophyll from the extract. This is typically done by treating a methanolic solution of the extract with charcoal, followed by filtration.[4]

Chromatographic Techniques

Chromatography is the cornerstone of high-resolution purification of this compound.

-

Column Chromatography: This is a widely used method for the separation of andrographolides. Silica gel is the most common stationary phase, with a gradient elution system of solvents like chloroform and methanol used to separate the different compounds.[5]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids a solid support matrix, thus minimizing irreversible adsorption of the sample. A solvent system of water-methanol-ethyl acetate-n-hexane (2.5:2.5:4:1) has been successfully used to separate andrographolide and this compound, yielding this compound with a purity of 98.5%.[15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related compounds from A. paniculata.

Table 1: Comparison of Extraction Methods and Solvents for Andrographolides

| Extraction Method | Solvent System | Yield of Andrographolides (Illustrative) | Reference |

| Soxhlet | Methanol | High | [6][12] |

| Maceration | Dichloromethane:Methanol (1:1) | Moderate | [9] |

| Ultrasound-Assisted | 70% Ethanol | High (Optimized) | [13] |

| Microwave-Assisted | 10% Methanol-Water | High (244 mg/g extract yield) | [2] |

Table 2: Purity and Yield from a High-Speed Counter-Current Chromatography (HSCCC) Purification

| Compound | Yield (from a single 280-min run) | Purity |

| Andrographolide | 189 mg | 99.9% |

| This compound | 9.5 mg | 98.5% |

Experimental Protocols

Protocol 1: Extraction via Soxhlet Apparatus

-

Plant Material Preparation: Air-dry the leaves of Andrographis paniculata in the shade, then grind into a coarse powder (e.g., 60 mesh).[6][7]

-

Extraction: Place the powdered plant material (e.g., 60 g) into a thimble and extract with methanol (500 ml) in a Soxhlet apparatus.[7]

-

Duration: Continue the extraction for approximately 7-8 hours at 70°C.[7]

-

Solvent Evaporation: After extraction, evaporate the solvent from the extract under reduced pressure to obtain a sticky green paste.[7]

Protocol 2: Purification via Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimum amount of the initial mobile phase solvent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a polar solvent (e.g., methanol) in a stepwise or linear gradient.[5]

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).[4]

-

Compound Identification: Use a suitable solvent system for TLC (e.g., toluene:ethyl acetate:formic acid, 5:4.5:0.5) to identify fractions containing this compound by comparing with a standard.[5]

-

Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Preparation: Prepare a two-phase solvent system of water-methanol-ethyl acetate-n-hexane (2.5:2.5:4:1, v/v/v/v).[15]

-

HSCCC System Preparation: Fill the multilayer coil column entirely with the upper phase (stationary phase). Then, pump the lower phase (mobile phase) into the head end of the column at a suitable flow rate.

-

Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution (crude extract dissolved in a mixture of the two phases).

-

Separation and Fractionation: Perform the separation by pumping the mobile phase through the column. Collect the effluent in fractions.

-

Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

-

Column: A reverse-phase C18 column is typically used.[17][18]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 30:70 v/v).[17]

-

Detection: UV detection is performed at a wavelength around 210 nm or 223 nm.[8][17]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared from a known concentration of pure this compound.[10][17] The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be 4.12 µg/ml and 12.48 µg/ml, respectively, in one study.[17]

Visualized Workflows

References

- 1. gallmet.hu [gallmet.hu]

- 2. academic.oup.com [academic.oup.com]

- 3. The genome of the medicinal plant Andrographis paniculata provides insight into the biosynthesis of the bioactive diterpenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijfans.org [ijfans.org]

- 5. researchtrend.net [researchtrend.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. phcogj.com [phcogj.com]

- 8. eprints.undip.ac.id [eprints.undip.ac.id]

- 9. tandfonline.com [tandfonline.com]

- 10. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tmrjournals.com [tmrjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Separation of andrographolide and this compound from the leaves of Andrographis paniculata using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medic.upm.edu.my [medic.upm.edu.my]

- 18. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Chemical Synthesis and Structural Elucidation of Neoandrographolide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Neoandrographolide, a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory, antiviral, and chemosensitizing properties.[1] Unlike its more abundant co-constituent, andrographolide, this compound is characterized by a glucose moiety, which significantly alters its pharmacological profile. This technical guide provides an in-depth overview of the synthesis and structural elucidation of this compound, tailored for professionals in chemical and pharmaceutical research. The document details the predominant isolation-based approach to its synthesis, outlines its biosynthetic pathway, and presents a comprehensive summary of the spectroscopic techniques used to confirm its complex structure. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as a practical resource for its study and application.

Synthesis of this compound

The acquisition of this compound for research and development is primarily achieved through isolation from its natural source, as no total chemical synthesis has been reported in the literature. Biosynthetically, its formation involves a specific enzymatic step.

Biosynthesis

This compound is a glycoside derivative of the diterpene andrograpanin. The final step in its biosynthesis involves the O-linked glucosylation of andrograpanin. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) enzyme, which transfers a glucose molecule to the aglycone, forming the final this compound structure.[2]

Isolation from Andrographis paniculata

The most common and practical method for obtaining this compound is through extraction and purification from the dried leaves of Andrographis paniculata. The general workflow involves solvent extraction, partitioning to remove impurities, and chromatographic separation.

Experimental Protocol: Isolation and Purification

The following protocol is a synthesized methodology based on established procedures[1][3]:

-

Extraction:

-

Macerate 1 kg of dried, powdered leaves of A. paniculata in 10 L of 95% ethanol at room temperature for 72 hours.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the resulting ethanol solution under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, syrupy crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 1 L of distilled water.

-

Perform liquid-liquid partitioning by extracting the aqueous suspension three times with 1 L of ethyl acetate.

-

Pool the ethyl acetate fractions and wash with a saturated NaCl solution.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Prepare a silica gel (60-120 mesh) column packed in petroleum ether.

-

Adsorb the dried ethyl acetate fraction (approx. 45 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a solvent gradient, starting with petroleum ether and gradually increasing the polarity with acetone. A common starting gradient is petroleum ether:acetone (7:3, v/v).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:ethanol, 9:1) and visualizing with an appropriate stain (e.g., iodine vapor or vanillin-sulfuric acid).

-

Combine fractions containing the pure compound, identified by comparison with a standard, and evaporate the solvent to yield crystalline this compound.

-

Table 1: Quantitative Data for this compound Isolation

| Parameter | Value | Reference |

| Starting Material | 1 kg dried leaves of A. paniculata | [1] |

| Ethyl Acetate Fraction | 45 g | [1] |

| Final Yield of Pure Compound | ~2 g | [1] |

| Overall Yield (w/w) | ~0.2% | [1] |

Structural Elucidation

The structure of this compound (C₂₆H₄₀O₈) has been unequivocally determined through a combination of spectroscopic methods and physicochemical analysis.[1]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₆H₄₀O₈ | [1] |

| Molecular Weight | 480.59 g/mol | [4] |

| Melting Point | 174-175 °C | [5] |

| FTIR (cm⁻¹) | [5] | |

| -OH Stretch | 3427.58 | [5] |

| sp³ C-H Stretch | Present | [5] |

| Lactone C=O | Present | [5] |

| α,β-unsaturated ester | Present | [5] |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is crucial for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the molecule readily forms protonated adducts. The key fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety.

Table 3: Key Mass Spectrometry Data (ESI+) for this compound

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 481 | Protonated parent molecule |

| [M+NH₄]⁺ | 498 | Ammonium adduct |

| [M+H-Glc]⁺ | 319 | Loss of glucose (162 Da) from the parent ion |

| [M+H-Glc-H₂O]⁺ | 301 | Subsequent loss of a water molecule |

| [M+H-Glc-CH₂O]⁺ | 289 | Loss of glucose followed by C-fragmentation |

| Data sourced from[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of this compound. ¹H NMR helps identify the protons in different chemical environments, including the olefinic protons, the anomeric proton of the glucose unit, and the various methylene and methyl groups. ¹³C NMR confirms the presence of 26 unique carbon atoms, including the carbonyl of the lactone, olefinic carbons, and the carbons of the glucose moiety.[5][6][7] While detailed spectral data requires access to primary literature, NMR has been successfully used to quantify this compound in complex plant extracts.[7]

Biological Activity and Signaling Pathway

This compound is well-regarded for its anti-inflammatory effects. Its mechanism of action involves the suppression of key pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators. Both this compound and its parent compound, andrographolide, are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This is achieved, in part, by interfering with upstream signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. The genome of the medicinal plant Andrographis paniculata provides insight into the biosynthesis of the bioactive diterpenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Identification for Immunological Active Components from Andrographis Herba Using Macrophage Biospecific Extraction Coupled with UPLC/Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. phcogres.com [phcogres.com]

- 7. Quantitative analysis of four major diterpenoids in Andrographis paniculata by 1H NMR and its application for quality control of commercial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Neoandrographolide: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoandrographolide, a principal diterpene lactone isolated from the medicinal plant Andrographis paniculata, is a compound of significant interest in pharmaceutical research.[1] Known for its broad range of therapeutic activities, including anti-inflammatory, antiviral, and anti-cancer effects, a thorough understanding of its physical, chemical, and biological properties is crucial for its development as a therapeutic agent.[2][3] This technical guide provides an in-depth overview of this compound, presenting its core properties in a structured format, detailing experimental protocols for its analysis, and visualizing key biological pathways and experimental workflows.

Physical and Chemical Properties

This compound is a white crystalline powder.[4] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27215-14-1 | [4][5] |

| Molecular Formula | C₂₆H₄₀O₈ | [4][6] |

| Molecular Weight | 480.59 g/mol | [4][5] |

| Appearance | White crystalline powder, colorless column crystal | [4][5] |

| Melting Point | 167–168 °C | [4][5] |

| Boiling Point | 668.1 °C at 760 mmHg | [4] |

| Specific Optical Rotation | -48° (pyridine); -45° (c=1, absolute ethanol) | [5] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [5] |

| Pyridine | Soluble | [5] |

| Dimethylformamide (DMF) | 30 mg/mL | [7] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL, 96 mg/mL | [2][7] |

| Chloroform | Slightly soluble | [5] |

| Water | Slightly soluble | [5] |

| Ether | Insoluble | [5] |

| Petroleum Ether | Insoluble | [5] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [7] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| UV-Visible Spectroscopy | No significant absorption in the UV-visible region. | [8] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Stretching for –OH (3427.58 cm⁻¹), sp³-CH, lactone, and α,β-unsaturated ester. | [8] |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Data confirms a 26-carbon structure. | [8] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precursor Ion [M+NH₄]⁺ at m/z 498.3041. | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols for the isolation, characterization, and quantification of this compound.

Extraction and Isolation of this compound from Andrographis paniculata

This protocol describes a general procedure for the extraction and isolation of this compound.[9][10]

-

Preparation of Plant Material : Air-dry the leaves of Andrographis paniculata in the shade and then grind them into a coarse powder.

-

Extraction :

-

Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Purification by Column Chromatography :

-

Pack a silica gel column.

-

Apply the crude extract to the top of the column.

-

Elute the column with a suitable solvent system, such as petroleum ether/acetone (7:3), to separate the different components.[3]

-

-

Further Purification by Thin-Layer Chromatography (TLC) :

-

Perform preparative TLC on the fractions containing this compound.

-

A characteristic yellow band corresponding to this compound can be observed with an Rf value of approximately 0.88 in pure ethanol.[8]

-

-

Recrystallization : Recrystallize the isolated this compound from a suitable solvent like methanol to obtain pure crystals.

Characterization of this compound

The following techniques are used to confirm the identity and purity of the isolated this compound.[8]

-

Melting Point Determination : Use a melting point apparatus to determine the temperature at which the crystalline solid transitions to a liquid.

-

UV-Visible Spectroscopy : Dissolve the isolated compound in ethanol (1 mg/mL) and scan for maximum absorption in the UV-visible region (190-1000 nm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Prepare a KBr disc containing approximately 5% of the sample and obtain the IR transmission spectrum from 400 to 4000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve the sample in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure.

-

Mass Spectrometry (MS) : Analyze the sample using techniques like LC-MS to determine the molecular weight and fragmentation pattern.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated RP-HPLC method for the quantification of this compound.[5]

-

Chromatographic System :

-

HPLC System : Shimadzu L20AD or equivalent.

-

Column : Phenomenex-Luna RP-C18 column.

-

Mobile Phase : Acetonitrile and water in a ratio of 30:70 (v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 210 nm.

-

Injection Volume : 10 µL.

-

-

Standard Preparation : Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve (e.g., 1-200 µg/mL).

-

Sample Preparation : Dissolve the A. paniculata extract or isolated compound in methanol, centrifuge, and filter through a 0.2 µm membrane before injection.

-

Analysis : Inject the standard solutions and the sample solution into the HPLC system. The retention time for this compound is approximately 26.7 ± 0.5 minutes under these conditions.

-

Quantification : Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][12]

Inhibition of the MAPK/NF-κB Signaling Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated. This compound has been shown to interfere with this cascade. Specifically, it can inhibit the phosphorylation of p38 MAPK, but its effects on JNK and ERK1/2 can vary depending on the cell type and stimulus.[9][12] The inhibition of the MAPK pathway, particularly p38, can lead to the downstream suppression of NF-κB activation. By preventing the activation of NF-κB, this compound inhibits the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Conclusion

This compound is a promising natural compound with well-defined physical and chemical properties and significant anti-inflammatory activity. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into its mechanisms of action and optimization of its therapeutic potential are warranted to harness its full benefits in a clinical setting.

References

- 1. CHP1002, a novel andrographolide derivative, inhibits pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 expressions in RAW264.7 macrophages via up-regulation of heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. Andrographolide Inhibits Nuclear Factor-κB Activation through JNK-Akt-p65 Signaling Cascade in Tumor Necrosis Factor-α-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medic.upm.edu.my [medic.upm.edu.my]

- 6. Phytochemical andrographolide modulates NF-κB and JNK in human neuroblastoma SH-SY5Y cells, a cell model for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docsdrive.com [docsdrive.com]

- 9. tmrjournals.com [tmrjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. phytojournal.com [phytojournal.com]

- 12. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

Neoandrographolide's Mechanism of Action in Inflammatory Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Neoandrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory properties. This document provides an in-depth technical overview of its core mechanisms of action within key inflammatory signaling pathways. It details the molecular targets of this compound and its effects on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, as well as the NLRP3 inflammasome. This guide summarizes quantitative data, presents detailed experimental protocols for assays cited, and includes visualizations of the signaling cascades to support further research and drug development efforts.

Core Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening at critical junctures in several pro-inflammatory signaling cascades. Its multifaceted action involves the suppression of transcription factors, inhibition of key phosphorylation events, and reduction of inflammatory mediator production. The primary pathways affected are NF-κB, MAPKs, and JAK/STAT, along with direct inhibition of the NLRP3 inflammasome complex.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.

This compound and its close analog, andrographolide, have been shown to potently inhibit this pathway through multiple mechanisms:

-

Inhibition of IκBα Phosphorylation: By preventing the phosphorylation of IκBα, the degradation of this inhibitory protein is blocked, thus keeping NF-κB inactive in the cytoplasm.[1]

-

Suppression of IKKβ Phosphorylation: this compound can inhibit the phosphorylation of IκB kinase β (IKKβ), an upstream kinase responsible for phosphorylating IκBα.[1]

-

Direct Interference with DNA Binding: Studies on andrographolide indicate that it can directly interfere with the binding of the NF-κB p65 subunit to its DNA consensus sequence in the nucleus, thereby preventing the transcription of target genes like COX-2.[2]

This comprehensive inhibition leads to a significant downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4]

References

- 1. Effects of andrographolide on NF-κB signaling pathway in human lung adenocarcinoma A549 cells [cjpt.magtechjournal.com]

- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 4. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Neoandrographolide on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of neoandrographolide, a diterpenoid lactone isolated from Andrographis paniculata. This document summarizes key findings on its anticancer effects, details relevant experimental methodologies, and visualizes the implicated cellular signaling pathways. While much of the existing research has focused on the related compound andrographolide, this guide consolidates the available data on this compound and its derivatives, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound is a major bioactive component of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1] Structurally similar to andrographolide, it has garnered interest for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[2][3] Its cytotoxic effects against various cancer cell lines are a key area of investigation for the development of novel oncology therapeutics. This guide focuses on the initial in vitro screening of this compound's efficacy and mechanism of action in cancer cells.

In Vitro Cytotoxicity of this compound and Its Derivatives

The cytotoxic potential of this compound and its synthetic derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4′,6′-benzylidene this compound | PC-3 (Prostate) | 6.2 | [4] |

| A549 (Lung) | 2.65 | [4] | |

| SW-620 (Colon) | 1.75 | [4] | |

| 4′6′-p-methoxybenzylidene this compound | PC-3 (Prostate) | 4.65 | [4] |

| A549 (Lung) | 9.91 | [4] | |

| SW-620 (Colon) | 7.52 | [4] | |

| Andrographolide (for comparison) | KB (Oral) | 106.2 µg/ml | [5] |

| DBTRG-05MG (Glioblastoma) | 13.95 (at 72h) | [6] | |

| MCF-7 (Breast) | 63.19 (at 24h), 32.90 (at 48h), 31.93 (at 72h) | [7][8] | |

| MDA-MB-231 (Breast) | 65 (at 24h), 37.56 (at 48h), 30.56 (at 72h) | [7][8] |

Note: Data for andrographolide is included for comparative purposes due to the limited availability of published IC50 values for unmodified this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for key experiments used in the cytotoxicity screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate overnight to allow for cell attachment.[11][12]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][11]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5][11]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death. It utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[5][13]

Principle: Flow cytometry is used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[6]

Protocol:

-

Cell Treatment: Culture cells with varying concentrations of this compound for the desired duration.[14]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).[5]

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[14]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle by flow cytometry.[6]

Protocol:

-

Cell Treatment: Treat cells with this compound for a specific time period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[5]

-

Incubation: Incubate the cells to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[15][16]

Signaling Pathways Implicated in Cytotoxicity

While specific pathways for this compound are still under extensive investigation, research on the closely related andrographolide provides significant insights into the potential mechanisms of action. Andrographolide has been shown to exert its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[17][18]

Key signaling pathways likely to be influenced by this compound include:

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway can suppress the expression of genes involved in inflammation, cell survival, and proliferation.[19][20]

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[7][14]

-

MAPK Signaling Pathway: The MAPK cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[5]

-

JAK/STAT Signaling Pathway: This pathway plays a key role in cytokine signaling and is often dysregulated in cancer.[17][18]

-

p53 Signaling Pathway: Activation of the tumor suppressor p53 can lead to cell cycle arrest and apoptosis.[6][19]

Conclusion and Future Directions

The preliminary data on this compound and its derivatives demonstrate promising cytotoxic activity against a range of cancer cell lines. The methodologies outlined in this guide provide a framework for further investigation into its anticancer potential. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways of this compound.

-

Conducting comprehensive in vivo studies to validate the in vitro findings.

-

Exploring the synergistic effects of this compound in combination with existing chemotherapeutic agents.

-

Optimizing the chemical structure of this compound to enhance its efficacy and pharmacokinetic properties.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cancer therapeutics through the exploration of novel natural compounds like this compound.

References

- 1. Anticancer potential of andrographolide from Andrographis paniculata (Burm.f.) Nees and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell viability assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Andrographolide Induces Noxa-Dependent Apoptosis by Transactivating ATF4 in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Neoandrographolide

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of neoandrographolide, a key bioactive diterpenoid lactone isolated from Andrographis paniculata.[1][2] The method utilizes a C18 column with an isocratic mobile phase of acetonitrile and water, offering a simple, reproducible, and efficient analytical solution for quality control and research purposes. The protocol is suitable for determining this compound content in raw herbal materials and extracts. All validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are presented to demonstrate the method's reliability.

1. Introduction this compound (CAS: 27215-14-1) is a major bioactive constituent of Andrographis paniculata, a plant widely used in traditional Asian medicine.[3][4] It exhibits a range of therapeutic properties, including anti-inflammatory, antiviral, and detoxification effects.[2][3] As interest in this compound for pharmaceutical development grows, the need for a reliable and accurate analytical method for its quantification is critical for ensuring the quality, consistency, and potency of herbal preparations and derived products.

This document provides a detailed protocol for an RP-HPLC method specifically developed and validated for the quantification of this compound. The method is designed to be straightforward, separating this compound from other related diterpenoids commonly found in A. paniculata, such as andrographolide.[5][6]

2. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.[3][4][7]

| Property | Value | Reference |

| Chemical Name | 4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | [7] |

| CAS Number | 27215-14-1 | [3][4] |

| Molecular Formula | C₂₆H₄₀O₈ | [3][4][7] |

| Molecular Weight | 480.6 g/mol | [3][4][7] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 167-168°C | [3] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml).[4] Also soluble in methanol.[1] |

3. Experimental Protocols

Instrumentation and Materials

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.[1]

-

Column: Phenomenex-Luna RP-C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[1]

-

Software: Chromatographic data acquisition and processing software.

-

Ancillary Equipment: Analytical balance, ultrasonic bath, vortex mixer, micropipettes, syringe filters (0.22 µm).

Chemicals and Reagents

-

Standard: this compound reference standard (≥95% purity).[4]

-

Solvents: HPLC grade acetonitrile, methanol, and purified water (e.g., Milli-Q).[8]

-

Plant Material: Dried and powdered Andrographis paniculata herb.

Chromatographic Conditions

The HPLC parameters for the quantification of this compound are summarized in the table below.

| Parameter | Condition |

| Column | Phenomenex-Luna RP-C18 (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile : Water (30:70, v/v)[1] |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 210 nm[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C (or ambient) |

| Total Run Time | 35 minutes[1] |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).[1]

-

Calibration Curve: Inject each working standard solution in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1.0 g of dried, powdered Andrographis paniculata material into a flask. Add 50 mL of methanol.[6]

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at 60°C to facilitate extraction.[6]

-

Filtration: Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.

-

Dilution: Transfer a known aliquot of the filtrate into a volumetric flask and dilute with the mobile phase to a concentration expected to fall within the calibration curve range.

-

Final Filtration: Filter the diluted sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]

4. Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. A summary of the validation parameters is presented below, based on reported data.[1]

| Validation Parameter | Result |

| Linearity Range | 1 - 200 µg/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 89.6% - 113.2%[1] |

| Precision (% RSD) | < 2.0%[1] |

| Limit of Detection (LOD) | 4.12 µg/mL[1] |

| Limit of Quantification (LOQ) | 12.48 µg/mL[1] |

| Specificity | The method is selective for this compound, with its peak well-resolved from andrographolide and other constituents. The retention time for this compound is approximately 26.7 ± 0.5 minutes.[1] |

5. Visualization of Workflows

The following diagrams illustrate the experimental workflow and the logical considerations for HPLC method development.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationships in HPLC method development.

The RP-HPLC method described in this application note is simple, accurate, precise, and specific for the quantification of this compound in Andrographis paniculata samples. Its straightforward isocratic mobile phase and validated performance make it an ideal choice for routine quality control analysis in industrial and research laboratories, ensuring the consistency and quality of products containing this therapeutically important compound.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. caymanchem.com [caymanchem.com]

- 5. akjournals.com [akjournals.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. This compound | C26H40O8 | CID 9848024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for LC-MS/MS Analysis of Neoandrographolide in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoandrographolide, a major bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant interest in the scientific community for its diverse pharmacological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from validated methods reported in peer-reviewed scientific literature.

Principle of the Method

The method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. Following extraction from the biological matrix, the analyte is separated from endogenous components using reverse-phase liquid chromatography. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting this compound from plasma samples.[1]

Materials:

-

Biological plasma samples

-

Methanol (LC-MS grade)[2]

-

Internal Standard (IS) working solution (e.g., Bilobalide or other suitable compound)[3]

-

Vortex mixer

-

Refrigerated centrifuge

-

1.5 mL polypropylene microcentrifuge tubes[2]

-

0.2 µm PVDF syringe filters[2]

-

LC vials with inserts[2]

Protocol:

-

Thaw frozen plasma samples to room temperature.

-

Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[2]

-

Add 200 µL of methanol containing the internal standard at a specific concentration (e.g., 50.00 ng/mL).[2]

-

Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully collect the supernatant and filter it through a 0.2 µm PVDF syringe filter into an LC vial with an insert.[2]

-

The sample is now ready for injection into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

Caption: Workflow for this compound extraction from plasma.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition 1[3] | Condition 2[2] |

| Column | Agilent ZORBAX XDB-C18 (50mm × 2.1mm, 3.5µm) | VertiSep AQS C18 (100 mm × 3.0 mm, 3.0 µm) |

| Mobile Phase A | Water | Milli-Q Water |

| Mobile Phase B | Methanol | Acetonitrile |

| Flow Rate | 0.50 mL/min | 0.5 mL/min |

| Gradient Elution | Gradient elution (details not specified in abstract) | 0–1.5 min at 40% B, increased to 100% B from 1.5–3.0 min, held at 100% B for 3.0–4.5 min, returned to 40% B from 4.6–6.0 min. |

| Column Temperature | Not specified | 40 °C |

| Injection Volume | Not specified | 10 µL |

| Run Time | 7 min | 6 min |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transition | This compound: m/z 479.1 → 160.8[3] or m/z 479.2 → 161.0[2] Internal Standard (Bilobalide): m/z 325.0 → 163.0[3] Note: Other transitions may be used for other andrographolides. |

| Software | LabSolutions LCMS software (or equivalent)[2] |

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| This compound | Dog Plasma | 0.20 - 100 | 0.20 | > 0.99 | [3] |

| This compound | Human Plasma | 1.00 - 500 | 1.00 | > 0.995 | [1] |

Table 2: Accuracy and Precision

| Analyte | Biological Matrix | Accuracy (%) | Precision (% RSD) | Reference |

| This compound | Dog Plasma | 94.8 - 107.1 | < 14.6 | [3] |

| This compound | Human Plasma | Within ±15 | ≤ 15 | [1] |

Table 3: Recovery and Matrix Effect

| Analyte | Biological Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| This compound | Human Plasma | 86.54 - 111.56 | 85.15 - 112.36 | [1] |

Discussion

The presented protocols and data demonstrate that LC-MS/MS is a robust, sensitive, and reliable technique for the quantification of this compound in biological samples. The simple protein precipitation method offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis.[1] The chromatographic conditions can be adapted to achieve optimal separation and run times. The use of MRM mode in mass spectrometry ensures high specificity and low detection limits.

The validation data confirms that these methods meet the regulatory guidelines for bioanalytical method validation, exhibiting excellent linearity, accuracy, and precision.[2] These methods have been successfully applied to pharmacokinetic studies in various species, including dogs and humans.[1][3]

Conclusion

The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals for the LC-MS/MS analysis of this compound in biological samples. The methods are validated, sensitive, and specific, making them well-suited for supporting preclinical and clinical drug development programs involving this promising natural product.

LC-MS/MS Analysis Workflow

Caption: General workflow of the LC-MS/MS analysis.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of andrographolide, dehydroandrographolide and this compound in dog plasma by LC-MS/MS and its application to a dog pharmacokinetic study of Andrographis paniculata tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Neoandrographolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in vitro. The described assays are fundamental in the preliminary screening and mechanistic investigation of anti-inflammatory drug candidates. The protocols detail methods for assessing cell viability, quantifying key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and investigating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Assays

| Reagent | Typical Concentration Range | Purpose |

| This compound | 7.5 µM - 150 µM[1][2] | Test compound for anti-inflammatory activity |

| Lipopolysaccharide (LPS) | 0.1 µg/mL - 10 µg/mL[3] | Inflammatory stimulus |

| Cell Seeding Density | 1 x 10⁵ - 5 x 10⁵ cells/mL | Varies by cell type and assay |

Table 2: Key Parameters for Spectrophotometric and ELISA Assays

| Assay | Parameter | Wavelength/Value |

| MTT Assay[4] | Absorbance Reading | 570 nm |

| Griess Assay | Absorbance Reading | 540 nm |

| TNF-α ELISA[5][6][7] | Absorbance Reading | 450 nm |

| IL-6 ELISA[8] | Absorbance Reading | 450 nm |

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (murine macrophage)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[9][10]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 150 µM) for 24 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

In Vitro Model of Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[12][13]

-

Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the subsequent assay) and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement).

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide is a key inflammatory mediator, and its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15]

-

Procedure:

-

After treating the cells with this compound and LPS as described above, collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

-

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[5][8]

-

Procedure (General Steps):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate, then wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, then wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]

-

Determine the cytokine concentration from the standard curve.

-

Mandatory Visualizations

Caption: Overall experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[18] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[16][18] Similarly, the MAPK pathways (including p38, ERK, and JNK) are activated by LPS and lead to the activation of other transcription factors, such as AP-1, which also contribute to the inflammatory response.[16][17] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[16][18] It also suppresses the phosphorylation of key MAPK proteins.[1][16][17] This dual inhibition leads to a significant reduction in the production of inflammatory mediators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo and in vitro anti-inflammatory activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 13. Frontiers | In “Vitro” Lps-Stimulated Sertoli Cells Pre-Loaded With Microparticles: Intracellular Activation Pathways [frontiersin.org]

- 14. Protocol Griess Test [protocols.io]

- 15. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 16. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols: Neoandrographolide in LPS-Stimulated RAW264.7 Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The RAW264.7 murine macrophage cell line is a widely used in vitro model to study the inflammatory response and to screen for potential anti-inflammatory agents. Neoandrographolide, a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated anti-inflammatory properties. These application notes provide a summary of its effects and detailed protocols for investigating its mechanism of action in LPS-stimulated RAW264.7 cells.

Data Presentation

The following tables summarize the quantitative effects of this compound and its related compound, andrographolide, on key inflammatory markers in LPS-stimulated RAW264.7 macrophages.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Compound | Parameter | Value | Cell Model | Reference |

| This compound | IC₅₀ for NO Suppression | 7.9 µM | LPS-stimulated RAW264.7 cells | [1] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Reported Anti-Inflammatory Effects of the Related Compound Andrographolide (for Contextual Reference)

| Marker | Effect | Concentration | Cell Model | Reference |

| TNF-α | Dose-dependent inhibition | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [2][3] |

| IL-6 | Dose-dependent inhibition | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [2][3] |

| IL-1β | Dose-dependent inhibition | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [2][3] |

| NF-κB p65 (nuclear) | Decreased levels | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3] |

| Phospho-IκBα | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |

| Phospho-ERK1/2 | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |

| Phospho-JNK | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |

| Phospho-p38 | Suppressed phosphorylation | 6.25, 12.5, 25 µg/ml | LPS-stimulated RAW264.7 cells | [3][4] |

Note: The data in Table 2 pertains to andrographolide, a structurally similar compound from the same plant, and is provided to suggest likely mechanisms of action for this compound, which are expected to involve the NF-κB and MAPK signaling pathways.

Visualizations

Caption: General experimental workflow for studying this compound.

Caption: LPS-induced inflammatory signaling pathways and potential inhibition.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the basic steps for maintaining RAW264.7 macrophages and preparing them for experiments.

-

Cell Maintenance: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5][6]

-

Seeding: For experiments, seed cells in appropriate culture plates (e.g., 96-well plates at 5x10⁴ cells/well for MTT/Griess assays, or 6-well plates at 1x10⁶ cells/well for Western blotting) and allow them to adhere for 12-24 hours.[2][7][8]

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. It is recommended to dissolve this compound in a vehicle like DMSO and then dilute it to the final concentration in the medium. A vehicle control (medium with DMSO only) should always be included. Incubate for 1-2 hours.

-

Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL (a commonly used concentration) without removing the this compound-containing medium.[2][9]

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine and NO analysis, or shorter time points like 15-60 minutes for signaling pathway analysis).[9][10]

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Cell Preparation: Seed RAW264.7 cells in a 96-well plate and treat with varying concentrations of this compound as described in Protocol 1 (without LPS stimulation) for 24 hours.[7]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]

-

Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[5][7]

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Nitric Oxide Measurement (Griess Assay)

This protocol measures nitrite (a stable breakdown product of NO) in the cell culture supernatant.

-

Sample Collection: After treating cells as described in Protocol 1, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[10]

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10] Some commercial kits recommend sequential addition of reagents.[12]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[10][13]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][14][15]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[13]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of cytokines like TNF-α and IL-6 in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: Collect cell culture supernatants after treatment as described in Protocol 1. Centrifuge to remove any cellular debris. Supernatants can be used immediately or stored at -80°C.[16]

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific kit (e.g., for mouse TNF-α or IL-6).[2]

-

General Steps:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.[16]

-

Block the plate to prevent non-specific binding.[16]

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add a biotin-conjugated detection antibody.[16]

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.[16]

-

Wash the plate and add a TMB substrate solution to develop color.[16][17]

-

Stop the reaction with a stop solution and measure the absorbance, typically at 450 nm.[18]

-

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Protocol 5: Western Blot Analysis for Signaling Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, ERK, JNK) pathways.

-